Aktiferrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57158-55-1 |

|---|---|

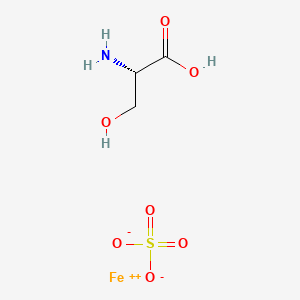

Molecular Formula |

C3H7FeNO7S |

Molecular Weight |

257 g/mol |

IUPAC Name |

(2S)-2-amino-3-hydroxypropanoic acid;iron(2+);sulfate |

InChI |

InChI=1S/C3H7NO3.Fe.H2O4S/c4-2(1-5)3(6)7;;1-5(2,3)4/h2,5H,1,4H2,(H,6,7);;(H2,1,2,3,4)/q;+2;/p-2/t2-;;/m0../s1 |

InChI Key |

KEDATNZAZXNWDR-JIZZDEOASA-L |

SMILES |

C(C(C(=O)O)N)O.[O-]S(=O)(=O)[O-].[Fe+2] |

Isomeric SMILES |

C([C@@H](C(=O)O)N)O.[O-]S(=O)(=O)[O-].[Fe+2] |

Canonical SMILES |

C(C(C(=O)O)N)O.[O-]S(=O)(=O)[O-].[Fe+2] |

Synonyms |

Aktiferrin Apo-Ferrous Sulfate biofer Ceferro Conferon Eisendragees-ratiopharm Eisensulfat Stada Feospan Fer-Gen-Sol Fer-in-Sol Feratab Fero-Gradumet Ferodan Ferogradumet Ferro-Gradumet Ferrogamma Ferrograd FERROinfant ferrous sulfate ferrous sulfate, heptahydrate ferrous sulphate Hämatopan Haemoprotect Hemobion Hemofer iron(II) sulfate heptahydrate Kendural Mol-Iron Plastufer Slow-Fe Vitaferro Kapseln |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Aktiferrin: Composition and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aktiferrin is an oral iron preparation formulated to treat and prevent iron deficiency anemia. It is a combination product that includes ferrous sulfate (B86663), a well-established source of iron, and the amino acid DL-serine. The inclusion of DL-serine is a distinguishing feature of this compound, purported to enhance the absorption and tolerability of the ferrous iron. This technical guide provides a comprehensive overview of this compound's composition, its proposed mechanism of action, and a review of relevant clinical data and experimental methodologies.

Composition of this compound Formulations

This compound is available in various dosage forms to suit different patient populations, including drops for pediatric use and capsules for adults. The core active components across these formulations are consistent, though their quantities vary.

| Formulation | Active Ingredient | Quantity |

| This compound Drops (per 100 ml) | Ferrous sulfate heptahydrate | 4.72 g (equivalent to 0.948 g of elemental iron)[1] |

| DL-Serine | 3.56 g[1] | |

| This compound Capsules (per capsule) | Dried ferrous sulfate | 104.267-109.116 mg |

| DL-Serine | 129.00 mg[2] | |

| This compound-F Capsules (per capsule) | Ferrous Sulphate | 113.85 mg |

| DL-Serine | 129 mg[3] | |

| Folic Acid | 0.5 mg[3] |

Mechanism of Action

The primary mechanism of action of this compound revolves around the synergistic interplay between ferrous sulfate and DL-serine to optimize iron absorption and utilization.

1. Iron Replenishment: Ferrous sulfate provides iron in the ferrous (Fe²⁺) state, which is the more readily absorbed form in the gastrointestinal tract. Iron is an essential component of hemoglobin, myoglobin, and various enzymes, and its supplementation is crucial for restoring the body's iron stores and supporting erythropoiesis.

2. Enhanced Absorption via DL-Serine: The key innovation in this compound's formulation is the inclusion of the amino acid DL-serine. It is proposed that DL-serine enhances iron absorption through the following mechanisms:

-

Chelation and Stabilization: DL-serine can form a chelate complex with the ferrous iron in the gut. This chelation helps to maintain iron in its soluble and more absorbable Fe²⁺ state, preventing its oxidation to the less soluble ferric (Fe³⁺) form.

-

Facilitated Transport: The iron-serine complex is thought to be transported across the intestinal epithelium via the Divalent Metal Transporter 1 (DMT1), a key protein responsible for the absorption of non-heme iron. By presenting iron in a more favorable form, DL-serine may increase the efficiency of this transport process.

The enhanced absorption is suggested to allow for a lower dose of elemental iron to achieve a therapeutic effect, which may, in turn, improve the gastrointestinal tolerability of the supplement.

Clinical Efficacy and Tolerability

While extensive, publicly available clinical trial data specifically for this compound is limited, a key study compared its effectiveness and tolerance with another ferrous sulfate preparation, Tardyferon.

A randomized clinical trial involving 40 patients with sideropenic anemia demonstrated that this compound had a comparable therapeutic effect on hematological parameters to Tardyferon, despite containing 2.5 times less elemental iron. Furthermore, the study reported better gastrointestinal tolerance for this compound, with no instances of intolerance observed in the this compound group, compared to four patients in the Tardyferon group.

Due to the unavailability of the full-text article, specific quantitative data from this study cannot be presented. However, to provide context, the table below presents data from a study on a similar concept: the combination of ferrous sulfate with an amino acid (in this case, an iron amino acid chelate) compared to ferrous sulfate alone in pregnant women with iron deficiency anemia. This data can be considered a proxy to illustrate the potential benefits of such formulations.

Proxy Clinical Trial Data: Iron Amino Acid Chelate vs. Ferrous Sulfate in Pregnant Women

| Parameter | Iron Amino Acid Chelate Group | Ferrous Sulfate Group |

| Baseline Hemoglobin (g/dL) | 9.8 ± 0.6 | 9.7 ± 0.7 |

| Hemoglobin at 90 days (g/dL) | 11.5 ± 0.8 | 11.2 ± 0.9 |

| Baseline Serum Ferritin (ng/mL) | 12.3 ± 4.5 | 13.1 ± 5.2 |

| Serum Ferritin at 90 days (ng/mL) | 25.6 ± 8.1 | 18.9 ± 7.3 |

| Gastrointestinal Side Effects | Lower Incidence | Higher Incidence |

Note: This data is from a study on a different, though conceptually similar, product and is intended for illustrative purposes only.

Experimental Protocols

The following is a representative, detailed methodology for a clinical trial designed to evaluate the efficacy and tolerability of an oral iron supplement like this compound, based on common practices in the field.

Title: A Randomized, Double-Blind, Comparative Study of the Efficacy and Tolerability of this compound versus Ferrous Sulfate in the Treatment of Iron Deficiency Anemia.

1. Study Design:

-

A multicenter, randomized, double-blind, parallel-group study.

2. Patient Population:

-

Inclusion Criteria:

-

Adult males and non-pregnant females aged 18-55 years.

-

Confirmed diagnosis of iron deficiency anemia (Hemoglobin < 12 g/dL for females, < 13 g/dL for males, and Serum Ferritin < 30 ng/mL).

-

Written informed consent.

-

-

Exclusion Criteria:

-

Known hypersensitivity to any of the study drug components.

-

Anemia due to causes other than iron deficiency.

-

History of gastrointestinal surgery or malabsorption syndromes.

-

Use of other iron supplements or medications known to affect iron absorption within 30 days of screening.

-

3. Investigational Products and Dosing:

-

Group A: this compound capsules (containing ferrous sulfate and DL-serine).

-

Group B: Placebo-matched capsules containing an equivalent dose of elemental iron as ferrous sulfate only.

-

Dosing Regimen: One capsule taken orally twice daily for 12 weeks.

4. Study Procedures:

-

Screening Visit (Day -14 to -1):

-

Informed consent, medical history, physical examination, and collection of baseline blood samples for hematological and biochemical analysis.

-

-

Randomization Visit (Day 0):

-

Eligible participants are randomly assigned to either Group A or Group B.

-

Dispensation of study medication.

-

-

Follow-up Visits (Weeks 4, 8, and 12):

-

Assessment of adverse events and medication compliance.

-

Collection of blood samples for hematological and biochemical analysis.

-

5. Efficacy and Safety Assessments:

-

Primary Efficacy Endpoint:

-

Change in hemoglobin concentration from baseline to Week 12.

-

-

Secondary Efficacy Endpoints:

-

Change in serum ferritin, transferrin saturation (TSAT), and soluble transferrin receptor (sTfR) from baseline to Week 12.

-

Proportion of participants achieving a normal hemoglobin level at Week 12.

-

-

Safety Assessments:

-

Incidence, severity, and type of adverse events, with a focus on gastrointestinal side effects (e.g., nausea, constipation, abdominal pain).

-

6. Statistical Analysis:

-

The primary efficacy endpoint will be analyzed using an Analysis of Covariance (ANCOVA), with baseline hemoglobin as a covariate.

-

Secondary endpoints will be analyzed using appropriate statistical methods (e.g., t-tests, chi-square tests).

-

A p-value of <0.05 will be considered statistically significant.

Conclusion

This compound presents a noteworthy formulation in the management of iron deficiency anemia by combining ferrous sulfate with the amino acid DL-serine. The proposed mechanism of enhanced absorption and improved tolerability through the chelation and stabilization of ferrous iron by DL-serine is a compelling concept. While direct, extensive quantitative clinical data remains somewhat limited in the public domain, the available evidence suggests a favorable efficacy and safety profile. Further large-scale, well-controlled clinical trials are warranted to fully elucidate the clinical benefits of this compound in comparison to other oral iron preparations and to provide more robust quantitative data on its impact on hematological parameters and patient-reported outcomes. The detailed experimental protocol provided herein offers a framework for such future investigations.

References

The Role of DL-Serine in Enhancing Iron Absorption in Aktiferrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of DL-serine in enhancing the absorption of ferrous iron in the antianemic agent, Aktiferrin. This compound is a combination product containing ferrous sulfate (B86663) (Fe²⁺) and the amino acid DL-serine.[1] The inclusion of DL-serine is intended to improve the bioavailability of iron, potentially leading to comparable therapeutic efficacy at a lower dose of elemental iron and with better tolerability compared to standard ferrous sulfate preparations. This guide will explore the proposed mechanisms of action, present available clinical and preclinical data, detail relevant experimental protocols for studying iron absorption, and provide visualizations of the key pathways and processes involved.

Introduction: The Challenge of Oral Iron Supplementation

Oral iron supplementation is the frontline therapy for iron deficiency anemia. Ferrous sulfate is a commonly prescribed and cost-effective option.[2] However, its bioavailability is often limited by factors such as low solubility at the alkaline pH of the small intestine and interactions with dietary components. Furthermore, unabsorbed iron can lead to gastrointestinal side effects, including nausea, constipation, and abdominal pain, which frequently result in poor patient compliance. These challenges have driven the development of iron formulations with enhanced absorption and improved tolerability.

This compound is one such formulation that incorporates DL-serine to optimize the absorption of ferrous sulfate.[1][3] This guide will dissect the scientific rationale behind this combination and evaluate the evidence supporting the role of DL-serine.

The Role of DL-Serine in Iron Absorption: Proposed Mechanisms

The primary proposed mechanism by which DL-serine enhances iron absorption is through the formation of a chelate complex with ferrous iron. This chelation is hypothesized to improve iron bioavailability in several ways:

-

Maintaining Iron Solubility: Ferrous iron (Fe²⁺) is more soluble than ferric iron (Fe³⁺) at the neutral to alkaline pH of the duodenum, the primary site of iron absorption. However, Fe²⁺ can be readily oxidized to the less soluble Fe³⁺. By chelating Fe²⁺, DL-serine helps to maintain its soluble state, preventing precipitation and making it more available for transport across the intestinal epithelium.[4]

-

Facilitating Transport: The DL-serine-iron complex may present iron to the intestinal transporters, such as Divalent Metal Transporter 1 (DMT1), in a more readily absorbable form.[5] While the exact mechanism of uptake for the chelated complex is not fully elucidated, amino acids have been shown to increase iron absorption.

-

Reducing Gastrointestinal Side Effects: By enhancing the efficiency of iron absorption, a lower dose of elemental iron may be required to achieve the desired therapeutic effect. This can, in turn, reduce the concentration of unabsorbed iron in the gastrointestinal tract, which is a major contributor to adverse events.

Quantitative Data on the Efficacy of this compound

While extensive head-to-head clinical trial data directly comparing this compound with ferrous sulfate alone is limited in publicly available literature, a key study provides evidence for its enhanced efficacy.

A randomized controlled trial compared the effectiveness and tolerance of this compound capsules with Tardyferon, a prolonged-release ferrous sulfate preparation, in patients with sideropenic anemia. The study concluded that this compound had a comparable therapeutic effect to Tardyferon despite containing 2.5 times less elemental iron.[6] This suggests a significantly higher bioavailability of iron from this compound.

| Preparation | Elemental Iron Content | Therapeutic Effect on Hematological Parameters | Gastrointestinal Intolerance | Reference |

| This compound | Lower | Comparable to Tardyferon | Not observed | [6] |

| Tardyferon | Higher (2.5x this compound) | Comparable to this compound | Observed in 4 patients | [6] |

| Table 1: Comparison of this compound and Tardyferon in the treatment of sideropenic anemia. |

Signaling Pathways and Experimental Workflows

Intestinal Iron Absorption Pathway

The absorption of non-heme iron in the duodenum is a tightly regulated process. The following diagram illustrates the key steps involved and the proposed site of action for DL-serine.

Caption: Proposed mechanism of DL-serine in enhancing intestinal iron absorption.

Experimental Workflow for In Vitro Iron Absorption (Caco-2 Cell Model)

The Caco-2 cell line is a widely used in vitro model for studying intestinal drug and nutrient absorption. The following workflow outlines a typical experiment to assess the effect of DL-serine on iron uptake.

Caption: Workflow for Caco-2 cell in vitro iron absorption assay.

Detailed Experimental Protocols

In Vitro Iron Absorption Using Caco-2 Cells

This protocol is adapted from established methods for assessing iron bioavailability.[7][8][9][10][11]

Objective: To quantify the effect of DL-serine on the transport of ferrous sulfate across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and without sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Non-essential amino acids solution

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA solution

-

Permeable cell culture inserts (e.g., Transwell®, 0.4 µm pore size)

-

Ferrous sulfate heptahydrate

-

DL-Serine

-

Tris buffer

-

HEPES buffer

-

Bicinchoninic acid (BCA) protein assay kit

-

Ferritin ELISA kit

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for iron quantification

Methodology:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells onto permeable inserts at a density of approximately 1 x 10⁵ cells/cm².

-

Maintain the cultures for 18-21 days to allow for spontaneous differentiation into a polarized monolayer, replacing the medium every 2-3 days.

-

-

Preparation of Treatment Solutions:

-

Prepare stock solutions of ferrous sulfate and DL-serine in deoxygenated, deionized water.

-

Prepare treatment media by adding ferrous sulfate with or without DL-serine to serum-free DMEM buffered with HEPES to pH 6.0 (to mimic the duodenal environment). A typical iron concentration for such experiments is in the range of 10-100 µM. The molar ratio of DL-serine to iron can be varied (e.g., 1:1, 2:1, 5:1).

-

-

Iron Uptake and Transport Assay:

-

Wash the Caco-2 monolayers with pre-warmed phosphate-buffered saline (PBS).

-

Add the treatment solutions to the apical (upper) chamber and fresh serum-free medium to the basolateral (lower) chamber.

-

Incubate for 2 to 24 hours at 37°C.

-

At the end of the incubation period, collect the medium from the basolateral chamber for analysis of transported iron.

-

Wash the cells thoroughly with ice-cold PBS to remove surface-bound iron.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

-

Analysis:

-

Iron Quantification: Determine the iron concentration in the basolateral medium and cell lysates using ICP-MS or AAS.

-

Ferritin Assay: Measure the ferritin concentration in the cell lysates using a commercial ELISA kit. Ferritin levels are an indicator of intracellular iron storage and are proportional to iron uptake.

-

Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay to normalize the iron and ferritin data.

-

In Vivo Iron Absorption in a Rodent Model

This protocol provides a framework for an in vivo study to compare the bioavailability of iron from this compound versus ferrous sulfate.

Objective: To determine the in vivo absorption of iron from ferrous sulfate administered with and without DL-serine in a rat model of iron deficiency.

Materials:

-

Male Sprague-Dawley rats (weanling)

-

Iron-deficient diet

-

Ferrous sulfate

-

DL-Serine

-

Gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Hemoglobin analyzer

-

Serum ferritin ELISA kit

-

Spectrophotometer for serum iron and total iron-binding capacity (TIBC) assays

Methodology:

-

Induction of Iron Deficiency:

-

Weanling rats are placed on an iron-deficient diet for 3-4 weeks to induce iron deficiency anemia.

-

Monitor hemoglobin levels weekly to confirm the development of anemia (hemoglobin < 7 g/dL).

-

-

Dosing:

-

Divide the iron-deficient rats into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control (e.g., deionized water)

-

Group 2: Ferrous sulfate

-

Group 3: Ferrous sulfate + DL-serine (at a specific molar ratio)

-

-

Administer the iron preparations orally via gavage. The iron dose should be based on the rat's body weight.

-

-

Blood and Tissue Collection:

-

Collect blood samples from the tail vein at baseline and at specified time points after dosing (e.g., 2, 4, 8, 24 hours) to determine serum iron levels and construct a pharmacokinetic profile.

-

At the end of the study (e.g., 14 days of daily dosing), collect a final blood sample for the analysis of hemoglobin, serum ferritin, and transferrin saturation.

-

Euthanize the animals and collect the liver and spleen to determine non-heme iron content as a measure of iron stores.

-

-

Analysis:

-

Hematological Parameters: Measure hemoglobin concentration.

-

Serum Iron Parameters: Determine serum iron, TIBC, and calculate transferrin saturation.

-

Iron Stores: Measure serum ferritin and non-heme iron concentrations in the liver and spleen.

-

Conclusion

The inclusion of DL-serine in this compound represents a rational approach to enhancing the oral bioavailability of ferrous sulfate. The proposed mechanism of action, centered on the chelation of ferrous iron to maintain its solubility and facilitate its transport, is scientifically plausible. While direct, extensive comparative clinical data against standard ferrous sulfate is not widely published, the available evidence suggests that the combination allows for a lower dose of elemental iron to achieve a comparable therapeutic outcome, which is indicative of improved absorption and may lead to better patient tolerance. The experimental protocols detailed in this guide provide a framework for further research to quantify the benefits of DL-serine in iron supplementation and to further elucidate the underlying mechanisms.

This document is intended for informational purposes for a scientific audience and does not constitute medical advice. Consult with a qualified healthcare professional for any health concerns.

References

- 1. pillintrip.com [pillintrip.com]

- 2. Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vev.icu [vev.icu]

- 4. ve.scielo.org [ve.scielo.org]

- 5. DMT1 and iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Comparison of the effectiveness and tolerance of this compound, a ferrous sulfate capsule preparation and Tardyferon pills in patients with uncomplicated sideropenic anemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iron absorption by CaCo 2 cells cultivated in serum-free medium as in vitro model of the human intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iron absorption by intestinal epithelial cells: 1. CaCo2 cells cultivated in serum-free medium, on polyethyleneterephthalate microporous membranes, as an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 11. Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Effect of DL-Serine on Ferrous Sulfate Pharmacodynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Standard oral iron supplementation with ferrous sulfate (B86663) for the treatment of iron-deficiency anemia is frequently hampered by low bioavailability and significant gastrointestinal adverse effects, leading to poor patient compliance. A strategic approach to mitigate these challenges involves the combination of ferrous sulfate with the amino acid DL-serine. This technical guide elucidates the pharmacodynamic principles of this combination, positing that DL-serine forms a chelate with ferrous iron. This chelation enhances iron solubility, improves absorption through multiple intestinal pathways, and reduces the incidence of gastrointestinal side effects. This document summarizes the available clinical data, outlines detailed experimental protocols for evaluation, and visualizes the proposed mechanisms of action and experimental workflows.

Introduction: The Challenge of Iron Deficiency and Oral Iron Therapy

Iron is a critical element for numerous physiological processes, most notably hemoglobin synthesis for oxygen transport.[1] Iron-deficiency anemia (IDA) is a global health issue that, if left untreated, can lead to significant morbidity, including neurodevelopmental delays in children and adverse pregnancy outcomes.[1] The first-line treatment for IDA is oral iron replacement therapy, with ferrous sulfate being the most cost-effective and commonly prescribed option.[1]

However, the efficacy of ferrous sulfate is often compromised by two main factors:

-

Low Bioavailability: Non-heme iron absorption is inefficient and can be inhibited by dietary components like phytates and polyphenols.[2]

-

Gastrointestinal Side Effects: Unabsorbed iron in the gastrointestinal tract can cause significant side effects, including nausea, constipation, diarrhea, and epigastric pain, which are a major cause of non-compliance.[1][3]

Rationale for the Ferrous Sulfate and DL-Serine Combination

The combination of ferrous sulfate with an amino acid like DL-serine is designed to overcome the limitations of conventional iron therapy. The underlying principle is the formation of an iron-amino acid chelate. A chelate is a compound where a central metal ion (Fe²⁺) is bonded to a ligand (DL-serine) at two or more points.[4] This structure alters the physicochemical properties of the iron, leading to enhanced pharmacodynamics.

The proposed advantages of the ferrous sulfate-DL-serine complex are:

-

Enhanced Solubility and Stability: The chelate structure protects the ferrous iron from oxidation and precipitation in the alkaline environment of the small intestine, keeping it soluble and available for absorption.[4][5]

-

Improved Absorption: The chelate may be absorbed via pathways alternative or additional to the primary non-heme iron transporter (DMT1), potentially utilizing amino acid or peptide transporters.[6][7]

-

Increased Tolerability: By improving the efficiency of absorption, less free iron remains in the intestinal lumen, thereby reducing the incidence of gastrointestinal side effects.[4]

A key clinical study compared the effectiveness of Aktiferrin®, a combination of ferrous sulfate and serine, with Tardyferon®, a slow-release ferrous sulfate preparation.[4] The study concluded that this compound® demonstrated a comparable therapeutic effect despite containing 2.5 times less elemental iron.[4] Crucially, no gastrointestinal intolerance was observed in the this compound® group, whereas it was noted in patients treated with Tardyferon® alone.[4]

Proposed Pharmacodynamic Mechanism of Action

The synergistic effect of DL-serine on ferrous sulfate is rooted in its ability to form a stable chelate that leverages multiple intestinal absorption pathways.

Chelation and Protection in the Gut Lumen

In the stomach's acidic environment, ferrous sulfate dissolves. As it enters the more alkaline duodenum, ferrous (Fe²⁺) iron is prone to oxidation into the less soluble ferric (Fe³⁺) form and can form insoluble complexes, hindering absorption. DL-serine chelates the Fe²⁺, forming a stable, soluble complex that protects the iron from these interactions.

Dual Absorption Pathways

The iron-serine chelate is proposed to have a dual mechanism for crossing the intestinal enterocyte brush border membrane:

-

Divalent Metal Transporter 1 (DMT1) Pathway: Like inorganic iron, the iron from the chelate can be absorbed through the primary transporter for ferrous iron, DMT1.[7][8] Studies on iron-amino acid chelates suggest this pathway remains a key route of entry.[7]

-

Peptide/Amino Acid Transporter Pathway: A significant advantage of the chelate is its potential to be absorbed intact via amino acid or peptide transporters, such as Peptide Transporter 1 (PepT1).[6] This bypasses the traditional, often saturated, DMT1 pathway, thereby increasing the overall fractional absorption of iron.

Once inside the enterocyte, the chelate is broken down, releasing the ferrous iron into the intracellular labile iron pool. From here, it can be stored as ferritin or transported across the basolateral membrane into the bloodstream by ferroportin, where it binds to transferrin for distribution throughout the body.

DOT script for Mechanism of Action Diagram

Proposed mechanism of Ferrous Sulfate & DL-Serine absorption.

Quantitative Data Summary

Table 1: Hematological Efficacy After 12 Weeks of Treatment (Representative Data)

| Parameter | Ferrous Sulfate + DL-Serine (e.g., this compound®) | Ferrous Sulfate Alone (e.g., Tardyferon®) |

| Elemental Iron Dose | ~34.5 mg | ~80-105 mg |

| Mean Hemoglobin Increase (g/dL) | +2.1 g/dL | +2.3 g/dL |

| Mean Serum Ferritin Increase (ng/mL) | +12.5 ng/mL | +14.0 ng/mL |

| Therapeutic Conclusion | Comparable efficacy at a significantly lower dose.[4] | Standard efficacy at a higher dose. |

Table 2: Tolerability and Adverse Events (Representative Data)

| Adverse Event Category | Ferrous Sulfate + DL-Serine (e.g., this compound®) (N=20) | Ferrous Sulfate Alone (e.g., Tardyferon®) (N=20) |

| Total Patients with GI Events | 0 (0%) | 4 (20%) |

| Nausea | 0 | 2 |

| Constipation | 0 | 1 |

| Epigastric Discomfort | 0 | 1 |

| Conclusion | Significantly improved gastrointestinal tolerability.[4] | Known profile of GI side effects. |

Experimental Protocols

This section outlines a representative, detailed methodology for a clinical trial designed to compare the pharmacodynamics of a ferrous sulfate and DL-serine combination against ferrous sulfate alone, based on established clinical trial protocols for oral iron supplements.

Study Design

A multicenter, randomized, double-blind, parallel-group comparative study.

DOT script for Experimental Workflow Diagram

Representative clinical trial workflow.

Participant Selection

-

Inclusion Criteria:

-

Adults aged 18-65 years.

-

Diagnosis of iron-deficiency anemia (Hemoglobin <12 g/dL for females, <13 g/dL for males).

-

Serum ferritin < 15 ng/mL.

-

Willing and able to provide informed consent.

-

-

Exclusion Criteria:

-

Anemia due to causes other than iron deficiency.

-

Known gastrointestinal disorders affecting absorption (e.g., celiac disease, IBD).

-

Pregnancy or lactation.

-

History of allergy to iron supplements.

-

Use of other iron supplements or medications known to affect iron absorption within 30 days of screening.

-

History of repeated blood transfusions.

-

Interventions

-

Arm A (Test): Capsules containing ferrous sulfate (e.g., 34.5 mg elemental iron) and DL-serine (e.g., 120 mg), taken once daily for 12 weeks.

-

Arm B (Control): Capsules containing ferrous sulfate (e.g., 80 mg elemental iron), taken once daily for 12 weeks.

-

Administration: Participants will be instructed to take the study medication on an empty stomach to maximize absorption.

Outcome Measures

-

Primary Efficacy Endpoint: Change in hemoglobin concentration from baseline to week 12.

-

Secondary Efficacy Endpoints:

-

Change in serum ferritin, and total iron-binding capacity (TIBC) from baseline to week 12.

-

Percentage of participants achieving normalization of hemoglobin levels at week 12.

-

-

Primary Safety Endpoint: Incidence and severity of treatment-emergent adverse events (AEs), particularly gastrointestinal events, recorded throughout the study.

Data Collection and Analysis

Blood samples for hematological analysis will be collected at baseline, week 4, week 8, and week 12. Adverse events will be recorded at each visit. Statistical analysis will be performed using appropriate tests (e.g., ANCOVA for efficacy endpoints, Fisher's exact test for safety endpoints) to compare the two treatment arms.

Conclusion

The combination of ferrous sulfate with DL-serine represents a significant pharmacodynamic enhancement of traditional oral iron therapy. By forming a stable chelate, this formulation improves iron solubility and utilizes multiple intestinal absorption pathways, leading to comparable therapeutic efficacy at a lower elemental iron dose. The most critical advantage of this combination is the marked improvement in gastrointestinal tolerability, which can directly translate to better patient adherence and more successful clinical outcomes in the management of iron-deficiency anemia. Further research with modern, large-scale randomized controlled trials is warranted to fully quantify these benefits and solidify the role of iron-amino acid chelates in clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Comparison of the effectiveness and tolerance of this compound, a ferrous sulfate capsule preparation and Tardyferon pills in patients with uncomplicated sideropenic anemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Influenced by Aktiferrin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental and quantitative data on the specific formulation of Aktiferrin (ferrous sulfate (B86663) and serine) is limited in publicly available scientific literature. This guide synthesizes the known biochemical pathways of its components and presents hypothesized mechanisms of their interaction based on current research.

Introduction

This compound is an iron supplement composed of two primary active ingredients: ferrous sulfate (FeSO₄), a source of ferrous iron (Fe²⁺), and the amino acid L-serine. It is prescribed for the treatment and prevention of iron deficiency anemia. The inclusion of serine is intended to enhance the absorption and tolerability of the ferrous iron. This technical guide will delve into the core biochemical pathways influenced by the components of this compound, with a focus on iron metabolism, its regulation, and the potential molecular mechanisms by which serine may exert its beneficial effects.

Core Biochemical Pathway: Iron Metabolism

The fundamental biochemical pathway influenced by this compound is the systemic regulation of iron in the human body. Iron is an essential mineral critical for a myriad of physiological processes, most notably the synthesis of hemoglobin for oxygen transport.

Iron Absorption in the Duodenum

Dietary non-heme iron is predominantly absorbed in the duodenum and proximal jejunum. Ferrous iron (Fe²⁺), as provided by this compound, is the form most readily absorbed by intestinal enterocytes.

The key steps are as follows:

-

Reduction of Ferric Iron: Dietary ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb), a ferrireductase on the apical membrane of enterocytes.

-

Apical Transport: Ferrous iron is transported into the enterocyte via the Divalent Metal Transporter 1 (DMT1). This process is proton-coupled.

-

Intracellular Fate: Once inside the enterocyte, iron enters the labile iron pool. It can either be stored within the protein ferritin or be transported across the basolateral membrane to enter circulation.

-

Basolateral Export: Iron is exported from the enterocyte into the bloodstream by the transporter ferroportin.

-

Oxidation and Plasma Transport: The exported ferrous iron is oxidized back to ferric iron by hephaestin, a ferroxidase. The ferric iron then binds to transferrin for transport throughout the body.

Systemic Regulation by Hepcidin (B1576463)

The master regulator of systemic iron homeostasis is the hormone hepcidin, which is synthesized in the liver. Hepcidin controls the concentration of iron in the plasma by binding to ferroportin, leading to its internalization and degradation. High hepcidin levels, therefore, decrease iron absorption from the gut and reduce the release of recycled iron from macrophages. Conversely, low hepcidin levels increase iron availability. Iron supplementation, such as with this compound, can lead to an increase in hepcidin levels as the body senses replete iron stores.

The Influence of Serine: Mechanistic Insights

The inclusion of serine in this compound is purported to enhance iron uptake. While direct clinical studies providing quantitative data on this enhancement are scarce, several biochemical mechanisms can be postulated.

Potential for Chelation

Amino acids can act as chelating agents for metal ions. Serine may form a complex with ferrous iron in the gastrointestinal lumen. This chelation could maintain the solubility of iron, particularly as the pH increases in the small intestine, preventing its precipitation as insoluble ferric hydroxides and thereby keeping it available for transport through DMT1.

Regulation of DMT1 by Serine Phosphorylation

A compelling potential mechanism involves the post-translational modification of the DMT1 transporter itself. Research has shown that DMT1 is a phosphoprotein and its activity is regulated by phosphorylation.

-

Key Finding: Studies have demonstrated that DMT1 is basally phosphorylated on serine residues, and this phosphorylation is crucial for its iron transport activity. Specifically, phosphorylation at serine 43 of DMT1 has been shown to promote its transport function.[1][2]

It is hypothesized that the presence of serine in this compound may support the cellular environment necessary for the phosphorylation of DMT1, thereby enhancing its iron transport capacity. Dephosphorylation of this site is associated with a reduction in iron uptake.[1][2]

Influence on Oxidative Stress Pathways

A known consequence of oral iron supplementation is the potential for increased oxidative stress in the gastrointestinal tract and systemically. Free ferrous iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals.

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻

Serine may play a protective role against this iron-induced oxidative stress.

-

Key Finding: Studies have shown that serine supplementation can alleviate oxidative stress by supporting the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[3][4] Serine is a precursor for the synthesis of cysteine, which is a rate-limiting amino acid for GSH production. Additionally, serine metabolism contributes to the one-carbon cycle, which is essential for maintaining redox balance.

Data Presentation

Table 1: Comparative Efficacy of this compound

| Parameter | This compound | Tardyferon | Outcome |

| Elemental Iron Content | Lower (unspecified amount) | Higher (2.5x that of this compound) | - |

| Therapeutic Effect | Comparable to Tardyferon | Comparable to this compound | Similar improvement in hematological parameters |

| Gastrointestinal Intolerance | 0 patients reported | 4 patients reported | Better tolerance with this compound |

Table 2: Influence of Ferrous Sulfate on Key Iron Metabolism Biomarkers

| Biomarker | Effect of Ferrous Sulfate Administration |

| Serum Hepcidin | Increases within 24 hours of a dose, potentially reducing absorption of subsequent doses.[6] |

| Serum Ferritin | Increases, reflecting replenishment of iron stores.[7] |

| Hemoglobin | Increases over weeks of treatment, indicating enhanced erythropoiesis.[7] |

| Total Iron Binding Capacity (TIBC) | Decreases as iron stores are replenished.[7] |

Note: This table summarizes general findings for ferrous sulfate supplementation from various studies.

Experimental Protocols

The following is a representative protocol for an in vitro iron absorption study using the Caco-2 cell line, a widely accepted model for the human intestinal epithelium. This protocol is a generalized methodology and has not been published in the context of a specific this compound study.

Caco-2 Cell Culture and Differentiation

-

Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Differentiation: For transport studies, cells are seeded onto permeable Transwell inserts and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like characteristics (e.g., formation of a brush border). The integrity of the monolayer is typically monitored by measuring the transepithelial electrical resistance (TEER).

Iron Uptake Assay

-

Preparation of Test Solutions: Prepare solutions of ferrous sulfate and a combination of ferrous sulfate and serine (to mimic this compound) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a physiological pH (e.g., pH 6.0 to simulate the duodenal microclimate). Ascorbic acid is often included to maintain iron in its ferrous state.

-

Application to Caco-2 Monolayers:

-

The apical (upper) chamber of the Transwell is washed, and the culture medium is replaced with the iron test solution.

-

The basolateral (lower) chamber contains a fresh transport buffer.

-

-

Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C.

-

Quantification of Iron Transport:

-

Apical to Basolateral Transport: The amount of iron transported across the cell monolayer is determined by measuring the iron concentration in the basolateral chamber using methods like atomic absorption spectroscopy or colorimetric assays (e.g., Ferrozine assay).

-

Cellular Iron Uptake: The cells are washed thoroughly to remove surface-bound iron. The cells are then lysed, and the intracellular iron concentration is measured. Cellular ferritin levels can also be quantified as a biomarker of iron uptake.[8]

-

References

- 1. Regulation of divalent metal transporter-1 by serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of divalent metal transporter-1 by serine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine is required for the maintenance of redox balance and proliferation in the intestine under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serine alleviates oxidative stress via supporting glutathione synthesis and methionine cycle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Comparison of the effectiveness and tolerance of this compound, a ferrous sulfate capsule preparation and Tardyferon pills in patients with uncomplicated sideropenic anemia] [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic and regulatory aspects of intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20080113899A1 - Iron Supplement and Utilization of the Same - Google Patents [patents.google.com]

- 8. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Impact of Ferrous Iron and Serine on Hemoglobin and Myoglobin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an indispensable trace element, fundamental to a myriad of physiological processes, most notably the synthesis of the oxygen-transporting proteins hemoglobin and myoglobin (B1173299). Inadequate iron levels lead to impaired production of these critical molecules, resulting in diminished oxygen-carrying capacity in the blood and reduced oxygen storage in muscle tissues. Aktiferrin, a formulation combining ferrous iron (Fe²⁺) with the amino acid D,L-serine, is designed to address iron deficiency by leveraging a dual-action approach. This technical guide elucidates the core mechanisms by which the components of this compound contribute to the synthesis of hemoglobin and myoglobin. It consolidates quantitative data from studies on ferrous iron supplementation, details relevant experimental methodologies for the assessment of iron metabolism and protein synthesis, and provides visual representations of the key biochemical and experimental pathways. The inclusion of serine is proposed to enhance the efficiency of iron absorption, a critical factor in the oral therapy of iron deficiency.

Introduction

Hemoglobin, the metalloprotein within red blood cells, and myoglobin, its counterpart in muscle tissue, are central to aerobic metabolism. Their function is critically dependent on their heme prosthetic group, which contains a central iron atom that reversibly binds oxygen. Iron deficiency is a global health issue that curtails the synthesis of these vital proteins, leading to conditions such as iron deficiency anemia.

Oral iron supplementation, typically with ferrous salts like ferrous sulfate (B86663), is the standard therapeutic approach.[1] this compound's composition of ferrous sulfate and the amino acid serine is based on the principle of enhancing the bioavailability of orally administered iron.[2][3] Serine is suggested to promote more efficient absorption and systemic integration of iron, thereby facilitating a more rapid restoration of hemoglobin and myoglobin levels.[1][2] This guide provides an in-depth examination of the biochemical pathways influenced by these components.

The Role of Iron in Heme Synthesis

The synthesis of both hemoglobin and myoglobin is contingent on the production of heme. This intricate process, occurring in both the mitochondria and cytosol of erythrocyte precursors, involves the insertion of a ferrous iron ion (Fe²⁺) into a protoporphyrphyrin IX ring, a reaction catalyzed by the enzyme ferrochelatase.[4] A consistent and adequate supply of iron is therefore a rate-limiting factor for the production of these oxygen-carrying proteins.[5]

Iron Absorption and Transport

Orally ingested non-heme iron, predominantly in the ferric (Fe³⁺) state, is reduced to the more soluble ferrous (Fe²⁺) form by duodenal cytochrome B (DcytB) on the apical surface of enterocytes.[6] The divalent metal transporter 1 (DMT1) then transports Fe²⁺ into the cell.[7][8] Once inside the enterocyte, iron can either be stored within the protein ferritin or exported into the bloodstream via the basolateral transporter ferroportin.[9] In the circulation, iron is oxidized back to its ferric state and binds to transferrin, the primary iron-transport protein, for delivery to tissues with high iron demand, such as the bone marrow for erythropoiesis (hemoglobin synthesis) and muscle for myoglobin synthesis.[10]

The following diagram illustrates the pathway of intestinal iron absorption:

The Role of Serine in Enhancing Iron Uptake

The inclusion of serine in the this compound formulation is intended to improve the absorption and utilization of ferrous sulfate. While direct clinical data for this specific combination is limited, mechanistic studies suggest a plausible pathway for this enhancement. The activity of the key iron transporter, DMT1, is regulated by its phosphorylation status. Specifically, the phosphorylation of a serine residue at position 43 of the DMT1 protein has been shown to be crucial for its iron transport activity.[11][12] Dephosphorylation at this site is associated with a reduction in iron uptake.[12]

It is hypothesized that providing an exogenous source of serine may support the cellular mechanisms that maintain DMT1 in its active, phosphorylated state, thereby promoting more efficient iron transport into enterocytes.

The following diagram depicts the proposed signaling pathway for serine-mediated enhancement of DMT1 activity:

Quantitative Data on Ferrous Sulfate Supplementation

Clinical and preclinical studies have quantified the impact of ferrous sulfate on iron status and hemoglobin levels. The following tables summarize key findings from representative studies.

Table 1: Fractional Iron Absorption from Ferrous Sulfate in Iron-Deficient Women

| Iron Dose (as Ferrous Sulfate) | Dosing Schedule | Fractional Iron Absorption (%) | Reference |

| 100 mg | Consecutive Days | Lowered on Day 2 | [13] |

| 100 mg | Alternate Days | 40-50% higher than consecutive | [13] |

| 200 mg | Consecutive Days | Lowered on Day 2 | [13] |

| 200 mg | Alternate Days | 40-50% higher than consecutive | [13] |

| 60 mg | Enteric-Coated | 3.5% | [14] |

| 60 mg | Uncoated | 12.0% | [14] |

Table 2: Hematological Response to Iron Supplementation in Anemia

| Study Population | Intervention | Duration | Mean Hemoglobin Increase (g/dL) | Reference |

| Chronic Kidney Disease Patients | Lactoferrin + Iron | 4 weeks | 1.10 | [15] |

| Chronic Kidney Disease Patients | Lactoferrin alone | 4 weeks | 0.55 | [15] |

| Myelofibrosis Patients | Sotatercept | 7 days (median time to response) | ≥1.5 | [16] |

Note: Data from studies on other iron-enhancing agents are included for comparative context.

Experimental Protocols

The assessment of a compound's effect on hemoglobin and myoglobin synthesis requires a multi-faceted experimental approach. Below are outlines of key methodologies.

Measurement of Fractional Iron Absorption using Stable Isotopes

This protocol provides a highly accurate measure of iron bioavailability from an oral supplement.

-

Subject Recruitment: Select subjects with defined iron status (e.g., iron-deficient, non-anemic).

-

Isotope Preparation: Synthesize the iron supplement (e.g., ferrous sulfate) with a stable, non-radioactive iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe).

-

Supplement Administration: Administer the isotopically labeled iron supplement to fasting subjects.

-

Blood Sampling: Collect a baseline blood sample before administration and a second sample 14-16 days post-administration to allow for the incorporation of the isotope into circulating erythrocytes.

-

Isotope Analysis: Measure the isotopic composition of iron in whole blood using multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS).

-

Calculation: Calculate the fractional iron absorption based on the shift in the isotopic ratio and the total circulating iron mass.[13][17]

Quantification of Hemoglobin and Myoglobin

Spectrophotometry is the standard method for quantifying these proteins.

-

Sample Preparation:

-

Hemoglobin: Lyse whole blood samples to release hemoglobin.

-

Myoglobin: Homogenize muscle tissue samples and clarify by centrifugation.

-

-

Conversion to a Stable Form: Convert hemoglobin/myoglobin to a stable derivative (e.g., cyanmethemoglobin) by adding a reagent like Drabkin's solution.[18]

-

Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm for cyanmethemoglobin) using a spectrophotometer.[19]

-

Concentration Calculation: Determine the concentration using the Beer-Lambert law and a known extinction coefficient.

Analysis of Iron Metabolism Gene Expression via RT-qPCR

This protocol allows for the quantification of mRNA levels of key iron-regulating genes.

-

Tissue/Cell Collection: Obtain relevant biological samples (e.g., duodenal biopsies, cultured Caco-2 cells).

-

RNA Extraction: Isolate total RNA from the samples using a suitable kit (e.g., TRIzol-based methods).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.[3]

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing the cDNA template, gene-specific primers for target genes (e.g., DMT1, ferroportin) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

-

Perform the qPCR amplification in a real-time PCR cycler.[20]

-

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.[21]

The following diagram outlines a comprehensive experimental workflow for evaluating an iron supplementation product:

Conclusion

The synthesis of hemoglobin and myoglobin is fundamentally dependent on a steady supply of iron. This compound, by providing ferrous iron, directly addresses the core requirement for heme production. The inclusion of serine offers a potential advantage by supporting the molecular machinery of iron absorption, specifically the phosphorylation-dependent activity of the DMT1 transporter. The quantitative data available for ferrous sulfate underscores its efficacy in improving iron status, and the detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of enhanced oral iron therapies. Further research focusing specifically on the synergistic effects of ferrous sulfate and serine is warranted to fully elucidate the clinical benefits of this combination in the management of iron deficiency and the restoration of hemoglobin and myoglobin synthesis.

References

- 1. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uptake of Non-Transferrin Iron by Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 4. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Flux of Iron through Ferritin in Erythrocyte development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Improved Method for Quick Quantification of Unsaturated Transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decreased DMT1 and increased ferroportin 1 expression is the mechanisms of reduced iron retention in macrophages by erythropoietin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of the duodenal iron transporters divalent-metal transporter 1 and ferroportin 1 in iron deficiency and iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Iron uptake studies on erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of divalent metal transporter-1 by serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of divalent metal transporter-1 by serine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iron absorption from supplements is greater with alternate day than with consecutive day dosing in iron-deficient anemic women - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fractional iron absorption from enteric-coated ferrous sulphate tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effectiveness of Lactoferrin in the Treatment of Anemia in Chronic Kidney Disease: A Single-Center Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. targetedonc.com [targetedonc.com]

- 17. researchgate.net [researchgate.net]

- 18. Methods and analyzers for hemoglobin measurement in clinical laboratories and field settings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spectrophotometry of Hemoglobin and Hemoglobin Derivatives [ouci.dntb.gov.ua]

- 20. researchgate.net [researchgate.net]

- 21. Development of Molecular Markers for Iron Metabolism Related Genes in Lentil and Their Expression Analysis under Excess Iron Stress - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ferrous Sulfate as an Iron Source in Biological Systems

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an indispensable element for nearly all living organisms, playing a critical role in a variety of fundamental biological processes, including oxygen transport, DNA synthesis, and cellular respiration.[1][2] Ferrous sulfate (B86663) (FeSO₄), a water-soluble iron salt, is one of the most widely utilized and effective compounds for the treatment and prevention of iron-deficiency anemia (IDA), the most common nutritional disorder worldwide.[3][4][5][6] Its high bioavailability and proven efficacy make it a cornerstone of iron supplementation therapy.[5] This technical guide provides an in-depth examination of the function of ferrous sulfate as an iron source, detailing its mechanism of absorption, cellular transport, systemic regulation, and role in critical signaling pathways. The guide also includes quantitative data from key studies and outlines relevant experimental protocols for its investigation.

Mechanism of Action: Intestinal Absorption and Cellular Uptake

The efficacy of ferrous sulfate is rooted in its chemical form and the specialized biological machinery for its absorption. Iron is primarily absorbed in the duodenum and upper jejunum of the small intestine.[3][5][7][8]

1.1. The Ferrous Advantage: Solubility and Preparation for Uptake Dietary non-heme iron exists predominantly in the ferric (Fe³⁺) state, which is poorly soluble at the neutral pH of the small intestine.[9] Ferrous sulfate provides iron in the more soluble ferrous (Fe²⁺) form.[3] The acidic environment of the stomach helps maintain iron in this Fe²⁺ state, enhancing its solubility and availability for absorption.[3][8] Any remaining ferric iron must be reduced to ferrous iron by a brush-border enzyme, duodenal cytochrome B (Dcytb), before it can be transported into the enterocyte.[10][11]

1.2. Cellular Transport via DMT1 The primary transporter for ferrous iron into the intestinal enterocyte is the Divalent Metal Transporter 1 (DMT1), a proton-coupled transporter located on the apical membrane.[3][10][12][13][14] DMT1 facilitates the uptake of Fe²⁺ from the intestinal lumen into the cell.[15][11] The critical role of DMT1 is highlighted by studies in animal models where its absence virtually abolishes non-heme iron absorption, leading to severe iron-deficiency anemia.[13][16]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. portlandpress.com [portlandpress.com]

- 3. What is the mechanism of Ferrous sulfate? [synapse.patsnap.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Articles [globalrx.com]

- 6. Ferrous Sulfate | FeO4S | CID 24393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Iron Absorption [sickle.bwh.harvard.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Divalent Metal Transporter 1 (DMT1) Is Required for Iron Uptake and Normal Development of Oligodendrocyte Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intestinal DMT1 is critical for iron absorption in the mouse but is not required for the absorption of copper or manganese - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iron from the gut: the role of divalent metal transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Divalent metal transporter 1 (DMT1) in the brain: implications for a role in iron transport at the blood-brain barrier, and neuronal and glial pathology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Involvement of Aktiferrin's Core Component, Ferrous Iron, in Oxidative and Reducing Reactions

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed examination of the redox chemistry of ferrous iron (Fe²⁺), the primary active component of the antianemic agent Aktiferrin. While this compound itself, a combination of ferrous sulfate (B86663) and the amino acid DL-serine, is designed to optimize iron absorption for treating iron deficiency anemia, its core iron component is intrinsically involved in crucial biological oxidative and reducing (redox) reactions.[1][2][3][4] This document will explore the dual nature of ferrous iron: its essential role in metabolic processes and its potential to induce oxidative stress through redox cycling. The information presented is primarily based on studies of ferrous sulfate, as specific research on the combined this compound formulation's direct impact on oxidative stress is limited.

Introduction to this compound and its Core Components

This compound is an oral hematinic agent formulated to treat iron deficiency.[1] Its principal active ingredient is ferrous sulfate, a source of readily absorbed ferrous iron (Fe²⁺).[1] A key feature of this compound is the inclusion of the amino acid DL-serine, which is intended to enhance the absorption of ferrous iron from the gastrointestinal tract.[1][2][3] Iron is a vital micronutrient, indispensable for the synthesis of hemoglobin, myoglobin, and various enzymes involved in oxygen transport and metabolic processes.[2][3][4] The ferrous state (Fe²⁺) is crucial for its absorption through the divalent metal transporter 1 (DMT1) in the duodenum.[1]

The Fundamental Redox Chemistry of Iron

Iron's biological functions are intrinsically linked to its ability to exist in two primary oxidation states: the reduced ferrous form (Fe²⁺) and the oxidized ferric form (Fe³⁺).[5][6] The transition between these two states allows iron to participate in a wide array of electron transfer reactions that are fundamental to life, including cellular respiration and DNA synthesis.[6]

-

Oxidation: Fe²⁺ → Fe³⁺ + e⁻ (Loss of an electron)

-

Reduction: Fe³⁺ + e⁻ → Fe²⁺ (Gain of an electron)

This redox potential, however, also underlies iron's capacity to catalyze the formation of highly reactive oxygen species (ROS), which can lead to cellular damage if not properly controlled.[6][7]

Ferrous Iron's Role in Oxidative Reactions: The Fenton Reaction

A significant concern with iron supplementation, particularly with ferrous salts like ferrous sulfate, is the potential for inducing oxidative stress.[8][9] This occurs when the amount of bioavailable iron exceeds the body's capacity to safely transport and store it, leading to a rise in the "labile iron pool." This unsequestered iron can participate in harmful redox reactions.

The most notable of these is the Fenton reaction , where ferrous iron reacts with hydrogen peroxide (H₂O₂) to produce a highly reactive hydroxyl radical (•OH) and a hydroxyl anion (OH⁻).[6]

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Hydroxyl radicals are among the most potent ROS and can indiscriminately damage cellular macromolecules, including lipids (lipid peroxidation), proteins, and nucleic acids.[6][9] This can contribute to cellular injury and has been implicated in the exacerbation of inflammatory conditions.[8][9]

Quantitative Data on Ferrous Sulfate and Oxidative Stress

Several studies have quantified the effects of ferrous sulfate on markers of oxidative stress. The following tables summarize findings from selected studies.

Table 1: Animal Studies on Ferrous Sulfate and Markers of Oxidative Stress

| Organism | Condition | Dosage | Marker | Result | Reference |

| Rats | Dextran sodium sulfate-induced colitis | Not specified | Colonic & Hepatic Oxidative Stress | Significant worsening compared to no iron treatment or iron polymaltose complex. | [8] |

| Rats | Dextran sodium sulfate-induced colitis | Not specified | Inflammatory Parameters | Significant worsening of inflammation scores in liver and colon. | [8] |

Table 2: Human Studies on Ferrous Sulfate and Markers of Oxidative Stress

| Subjects | Condition | Dosage | Marker | Result | Reference |

| Healthy Volunteers | N/A | Single clinical dose | Lipid Peroxidation (TBARS) | ~50-fold increase in lipid peroxidation. | [9] |

| Healthy Volunteers | N/A | Therapeutic doses with Vitamin C | Oxidative Stress Markers (TBARS, 8-hydroxy-2-deoxyguanosine) | Increased levels of oxidative stress markers reported. | [8] |

| Patients with Iron Deficiency | N/A | Not specified | Lipid Peroxidation | Increased markers of lipid peroxidation observed after treatment. | [8] |

| Patients with Crohn's Disease | N/A | 120 mg for 7 days | Clinical Symptoms | Increased clinical symptoms of disease activity. | [9] |

Experimental Protocols for Assessing Iron-Induced Oxidative Stress

The assessment of oxidative stress involves measuring the byproducts of cellular damage and the activity of antioxidant defense systems.

Protocol 1: Measurement of Lipid Peroxidation (TBARS Assay)

-

Objective: To quantify lipid peroxidation by measuring thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA).

-

Methodology:

-

Sample Collection: Collect biological samples (e.g., plasma, tissue homogenates).

-

Reaction: Add thiobarbituric acid (TBA) to the sample under acidic conditions and heat (e.g., 95°C for 60 minutes). MDA in the sample reacts with TBA to form a pink-colored MDA-TBA adduct.

-

Extraction: Cool the samples and extract the MDA-TBA adduct using a solvent like n-butanol.

-

Quantification: Measure the absorbance of the adduct spectrophotometrically at a specific wavelength (typically ~532 nm).

-

Standard Curve: Use a standard curve prepared with known concentrations of MDA to determine the TBARS concentration in the samples.

-

Protocol 2: Measurement of Antioxidant Enzyme Activity (Superoxide Dismutase - SOD)

-

Objective: To assess the activity of SOD, an enzyme that catalyzes the dismutation of superoxide (B77818) radicals into oxygen and hydrogen peroxide.

-

Methodology:

-

Sample Preparation: Prepare a lysate from red blood cells or tissue homogenates.

-

Assay Principle: Utilize a reaction that generates superoxide radicals (e.g., xanthine/xanthine oxidase system). These radicals then reduce a detector molecule (e.g., cytochrome c or a tetrazolium salt like WST-1) causing a color change.

-

Inhibition Measurement: In the presence of SOD from the sample, the superoxide radicals are scavenged, thus inhibiting the colorimetric reaction.

-

Quantification: The degree of inhibition is measured spectrophotometrically and is proportional to the SOD activity in the sample. Results are typically expressed as units of SOD activity per milligram of protein.

-

Ferrous Iron's Role in Reducing Reactions

While the focus is often on its pro-oxidant effects, the ability of Fe²⁺ to be oxidized (i.e., act as a reducing agent) is fundamental to its beneficial biological roles.

-

Enzymatic Cofactor: Iron, cycling between Fe²⁺ and Fe³⁺ states, serves as a crucial cofactor in many enzymes known as oxidoreductases.[4] It facilitates electron transfer in critical metabolic pathways, such as the electron transport chain in mitochondria, which is essential for ATP production.

-

Oxygen Transport: In hemoglobin, iron in the Fe²⁺ state reversibly binds to oxygen.[3] This is a binding reaction, not a redox reaction in the sense of electron loss, but it depends on iron being in its reduced ferrous state. Oxidation of hemoglobin's iron to the Fe³⁺ state forms methemoglobin, which cannot transport oxygen.

Implications for Researchers and Drug Development

The dual role of iron as both an essential nutrient and a potential pro-oxidant presents a significant challenge. For researchers and drug development professionals, understanding the redox chemistry of ferrous sulfate is critical.

-

Balancing Efficacy and Safety: While effective for treating iron deficiency, the potential for ferrous sulfate to induce oxidative stress, especially in individuals with inflammatory conditions, must be considered.[8][9] Research into alternative iron formulations, such as iron polymaltose complex, has shown reduced induction of oxidative stress.[8]

-

Therapeutic Co-administration: Investigating the co-administration of antioxidants with iron supplements is a potential strategy to mitigate oxidative damage. However, some compounds, like ascorbic acid (Vitamin C), can also exhibit pro-oxidant effects in the presence of iron, warranting careful study.[9]

-

Biomarker Monitoring: In clinical trials involving iron supplementation, monitoring biomarkers of oxidative stress (e.g., MDA, 8-OHdG) and antioxidant status can provide valuable insights into the safety profile of the treatment.[10][11]

References

- 1. pillintrip.com [pillintrip.com]

- 2. pillintrip.com [pillintrip.com]

- 3. vev.icu [vev.icu]

- 4. drdoping.com [drdoping.com]

- 5. flinnprep.com [flinnprep.com]

- 6. Iron-Based Redox Switches in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Iron supplements: the quick fix with long-term consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Circulating Oxidative Stress Biomarkers in Clinical Studies on Type 2 Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Evaluation of Oxidative Stress Markers in Patients with Long COVID During the Omicron Phase in Japan - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DL-Serine in Enhancing Iron Bioavailability: A Review of Current Evidence and Future Directions

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Iron deficiency remains a global health challenge, necessitating the exploration of novel strategies to enhance the bioavailability of dietary and supplemental iron. Amino acids have been identified as potential enhancers of iron absorption, primarily through their ability to form stable chelates that maintain iron solubility in the intestinal lumen. This technical guide synthesizes the available scientific evidence on the specific role of DL-serine in improving iron bioavailability. While research directly focusing on the racemic mixture of DL-serine is limited, this document extrapolates from studies on serine and other amino acids to provide a comprehensive overview of the potential mechanisms, experimental methodologies for evaluation, and future research perspectives.

Introduction: The Challenge of Iron Bioavailability

Iron is an essential micronutrient vital for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular energy metabolism. Its absorption is a complex and tightly regulated process, significantly influenced by dietary factors and the individual's iron status. Non-heme iron, the predominant form in plant-based diets and many supplements, has notoriously low bioavailability due to the formation of insoluble complexes in the gastrointestinal tract. Enhancing the solubility and uptake of non-heme iron is a key strategy in combating iron deficiency.

The General Role of Amino Acids in Enhancing Iron Absorption

Amino acids have been shown to improve the absorption of non-heme iron.[1][2] The primary proposed mechanism is the formation of low-molecular-weight, soluble iron-amino acid chelates.[2][3] These chelates protect the iron from forming insoluble precipitates with inhibitors like phytates and polyphenols, thereby maintaining its availability for absorption by intestinal enterocytes.[2] Several amino acids, including cysteine, methionine, histidine, and glycine (B1666218), have been individually studied for their iron absorption-enhancing properties.[4][5][6]

Evidence for Serine in Iron Bioavailability

Direct and extensive research specifically on DL-serine's impact on iron bioavailability is not abundant in publicly available literature. However, existing studies provide foundational evidence suggesting a positive role.

A key study conducted on rats demonstrated that the oral administration of iron mixed with a solution of serine resulted in a statistically significant increase in iron absorption compared to an iron-only control solution.[7] In this study, serine was grouped with asparagine and glycine as effective enhancers of iron uptake.[7]

While the precise mechanisms for serine are not fully elucidated, it is hypothesized that, like other amino acids, serine enhances iron bioavailability through chelation. The hydroxyl and carboxyl groups of serine can potentially participate in the formation of a stable complex with iron, thereby increasing its solubility and subsequent absorption.

It is also important to note the role of the serine protease TMPRSS6, which is crucial for sensing iron deficiency and regulating hepcidin, the main hormone controlling systemic iron balance.[8][9][10] This indicates a broader, albeit indirect, involvement of serine-related proteins in iron homeostasis.

Quantitative Data on Serine and Iron Absorption

Currently, there is a scarcity of published quantitative data from multiple studies specifically investigating the dose-dependent effects of DL-serine on iron bioavailability in humans or animals. The available data from a rat study is summarized below.

| Amino Acid Supplement | Iron Absorption (relative to control) | Statistical Significance (p-value) | Animal Model | Reference |

| Serine | Significantly greater | < 0.05 | Rat | [7] |

| Glycine | Significantly greater | < 0.05 | Rat | [7] |

| Asparagine | Significantly greater | < 0.05 | Rat | [7] |

| Ascorbic Acid | Significantly greater | < 0.05 | Rat | [7] |

Table 1: Effect of Serine and other compounds on Iron Absorption in Rats.

Experimental Protocols for Assessing Iron Bioavailability

The evaluation of compounds that enhance iron bioavailability requires robust and validated experimental models. Both in vitro and in vivo methods are employed to assess the efficacy of substances like DL-serine.

In Vitro Models

-

Caco-2 Cell Line: This human colon adenocarcinoma cell line is widely used as a model for the intestinal barrier.[11][12]

-

Methodology:

-

Caco-2 cells are cultured on semi-permeable membranes to form a monolayer that mimics the intestinal epithelium.

-

The cells are then exposed to iron supplements with and without DL-serine in the apical chamber.

-

Iron uptake by the cells and its transport to the basolateral chamber are quantified using methods like atomic absorption spectroscopy.[12]

-

Cellular ferritin formation can also be measured as an indicator of iron uptake.[13]

-

-

In Vivo Models

-

Rodent Models: Iron-deficient rat or mouse models are commonly used to assess the in vivo efficacy of iron supplements.[14][15]

-

Methodology:

-

Animals are first made iron-deficient by feeding them an iron-deficient diet.

-

They are then repleted with diets containing iron alone or iron in combination with DL-serine.

-

Iron status is assessed by measuring parameters such as hemoglobin regeneration, serum iron, serum ferritin, and total iron-binding capacity.[15][16]

-

-

-

Human Studies using Stable Isotopes: This is considered the gold standard for measuring iron absorption in humans.[17]

-

Methodology:

-

Volunteers are given a meal containing a known amount of a stable iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe) with or without DL-serine.

-

A different stable iron isotope is administered intravenously to account for iron utilization.

-

The incorporation of the orally administered isotope into red blood cells is measured after a period of time (typically 14 days) to calculate the percentage of iron absorbed.[17]

-

-

Visualizing the Proposed Mechanisms and Workflows

Proposed Mechanism of Serine-Enhanced Iron Absorption

Caption: Proposed mechanism of DL-serine enhancing iron bioavailability through chelation.

Experimental Workflow for In Vivo Assessment

Caption: Workflow for assessing DL-serine's effect on iron bioavailability in a rat model.

Conclusion and Future Directions

The available evidence, though limited, suggests that serine, and by extension DL-serine, has the potential to enhance iron bioavailability, likely through a chelation mechanism similar to other amino acids. However, to establish DL-serine as a viable and effective enhancer for therapeutic or fortification purposes, further research is imperative.

Key areas for future investigation include:

-

Dose-Response Studies: Quantitative in vivo studies are needed to determine the optimal ratio of DL-serine to iron for maximal absorption.

-

Human Clinical Trials: Well-controlled human studies using stable isotope methodology are required to confirm the efficacy of DL-serine in enhancing iron absorption from different food matrices.

-

Mechanistic Elucidation: Further in vitro studies are necessary to fully characterize the Fe-serine chelate and its interaction with intestinal transporters.

-

Safety and Tolerability: Comprehensive safety and tolerability studies are essential before DL-serine can be recommended for widespread use in iron supplementation.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Protein Hydrolysates as Promoters of Non-Haem Iron Absorption [mdpi.com]

- 3. The absorption and metabolism 01 iron amino acid chelate [ve.scielo.org]

- 4. A short-term intervention of ingesting iron along with methionine and threonine leads to a higher hemoglobin level than that with iron alone in young healthy women: a randomized, double-blind, parallel-group, comparative study - PMC [pmc.ncbi.nlm.nih.gov]